molecular formula C8H6ClF3O B1590036 1-(Chloromethyl)-3-(trifluoromethoxy)benzene CAS No. 89807-43-2

1-(Chloromethyl)-3-(trifluoromethoxy)benzene

Cat. No. B1590036
CAS RN: 89807-43-2
M. Wt: 210.58 g/mol
InChI Key: KUIGSVZJAYCTLN-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-3-(trifluoromethoxy)benzene” is an organic compound that contains a benzene ring, a chloromethyl group (-CH2Cl), and a trifluoromethoxy group (-OCF3). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-3-(trifluoromethoxy)benzene” would consist of a benzene ring substituted with a chloromethyl group at one position and a trifluoromethoxy group at another position .


Chemical Reactions Analysis

The chloromethyl and trifluoromethoxy groups are both reactive and could participate in various chemical reactions. For example, the chloromethyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-3-(trifluoromethoxy)benzene” would be influenced by its functional groups. For example, the trifluoromethoxy group could increase the compound’s stability and reactivity .

Scientific Research Applications

  • Fluorophore Research

    • Summary of Application : Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted over the last century throughout various basic research fields and industries .
    • Methods of Application : The development of these fluorophores involves the design and analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .
    • Results or Outcomes : These fluorophores have ushered in a new era in biology and materials science .
  • Trifluoromethylation

    • Summary of Application : The trifluoromethylation of carbon-centered radical intermediates plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
    • Methods of Application : This field involves the study of recent advances in trifluoromethylation of carbon-centered radical intermediates .
    • Results or Outcomes : The trifluoromethyl group has been found to be crucial in these fields .

Safety And Hazards

As with any chemical compound, handling “1-(Chloromethyl)-3-(trifluoromethoxy)benzene” would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on “1-(Chloromethyl)-3-(trifluoromethoxy)benzene” would likely involve exploring its potential uses in various chemical reactions, given its reactive functional groups .

properties

IUPAC Name

1-(chloromethyl)-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIGSVZJAYCTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535123
Record name 1-(Chloromethyl)-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(trifluoromethoxy)benzene

CAS RN

89807-43-2
Record name 1-(Chloromethyl)-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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